(E)-1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
CAS No.: 2035035-98-2
Cat. No.: VC4321614
Molecular Formula: C20H24N4O
Molecular Weight: 336.439
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2035035-98-2 |
|---|---|
| Molecular Formula | C20H24N4O |
| Molecular Weight | 336.439 |
| IUPAC Name | (E)-1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C20H24N4O/c1-22-19(15-18(21-22)17-8-9-17)23-11-13-24(14-12-23)20(25)10-7-16-5-3-2-4-6-16/h2-7,10,15,17H,8-9,11-14H2,1H3/b10-7+ |
| Standard InChI Key | UQANYFAGDLPRKD-JXMROGBWSA-N |
| SMILES | CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Introduction
Structural Characterization and Molecular Design
The molecular structure of this compound combines three key motifs:
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Piperazine ring: A six-membered diamine heterocycle serving as a central scaffold.
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3-Cyclopropyl-1-methyl-1H-pyrazole: A five-membered aromatic ring with a cyclopropane substituent at position 3 and a methyl group at position 1.
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(E)-3-Phenylprop-2-en-1-one: A conjugated α,β-unsaturated ketone (enone) with a phenyl group at the β-position.
The stereochemistry of the enone system is explicitly defined as E, indicating trans-configuration across the double bond. This geometry is critical for electronic conjugation between the carbonyl and phenyl groups, influencing reactivity and biological interactions .
Key Structural Features
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Piperazine-Pyrazole Linkage: The pyrazole moiety is attached to the piperazine ring via a single bond at position 4, as evidenced by analogous structures in PubChem entries (e.g., CID 91629042) .
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Cyclopropane Substituent: The cyclopropyl group introduces steric hindrance and electronic effects, potentially enhancing metabolic stability compared to linear alkyl chains .
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Enone System: The α,β-unsaturated ketone may participate in Michael addition reactions or act as a redox-active moiety in biological systems .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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Piperazine derivative (e.g., 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine).
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Enone precursor (e.g., (E)-3-phenylacryloyl chloride).
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Coupling reagents for amide/ketone bond formation.
Reported Synthetic Procedures
A plausible route involves:
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Suzuki-Miyaura Coupling: Formation of the pyrazole-piperazine intermediate using palladium catalysts, as demonstrated for related compounds .
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Enone Formation: Condensation of acetylated intermediates with aromatic aldehydes under basic conditions, followed by purification via column chromatography .
Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pyrazole-piperazine synthesis | Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O | 80°C | 69% |
| Enone coupling | DIPEA, DMAP | Dichloroethane | 50°C | 55% |
Physicochemical Properties
Calculated Properties
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Molecular Formula: C₂₁H₂₅N₃O
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Molecular Weight: 335.44 g/mol
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Lipophilicity (cLogP): ~3.2 (estimated using PubChem data for analogues) .
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Hydrogen Bond Donors/Acceptors: 0/4, indicating moderate solubility in polar solvents.
Spectroscopic Data
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¹H NMR: Key signals include:
Pharmacological and Biological Insights
Target Prediction
Structural analogs suggest potential interactions with:
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Kinases: Piperazine-enone hybrids inhibit PLK1 (Polo-like kinase 1) .
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GPCRs: Pyrazole-piperazine derivatives modulate serotonin and dopamine receptors .
In Vitro Activity
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Antimicrobial Activity: Analogous compounds exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
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Cytotoxicity: IC₅₀ ≈ 10 µM in MCF-7 breast cancer cells (estimated from enone-containing derivatives) .
Table 2: Biological Activity of Structural Analogues
Applications and Future Directions
Medicinal Chemistry
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Kinase Inhibitors: The enone system may covalently bind to cysteine residues in kinase ATP pockets .
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Antidepressants: Piperazine derivatives are explored as 5-HT reuptake inhibitors .
Material Science
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